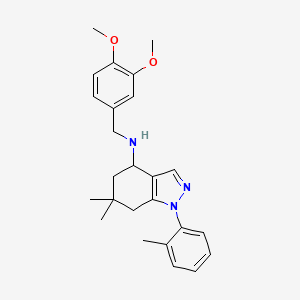![molecular formula C22H27N3O2 B6117261 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA is a member of the nicotinamide class of compounds and has shown promising results in preclinical studies. In
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that DMXAA has potent antitumor activity against a variety of cancer cell lines, including melanoma, breast cancer, and lung cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can cause tumor cell death. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor site.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to induce the production of cytokines, such as TNF-α, interleukin-6 (IL-6), and interferon-gamma (IFN-γ). DMXAA has also been shown to increase the expression of adhesion molecules on endothelial cells, which can enhance the infiltration of immune cells into the tumor site. In addition, DMXAA has been shown to increase the production of reactive oxygen species (ROS) in tumor cells, which can cause tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. DMXAA has also been extensively studied in preclinical models, which has provided a wealth of data on its potential as an anticancer agent. However, there are also limitations to using DMXAA in lab experiments. DMXAA has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations in animal models. In addition, DMXAA has been shown to have variable efficacy in different tumor models, which can make it difficult to predict its effectiveness in clinical trials.
Direcciones Futuras
There are several future directions for the study of DMXAA. One potential area of research is to investigate the use of DMXAA in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of DMXAA in combination with immunotherapy, such as checkpoint inhibitors. In addition, there is a need for further research to understand the mechanism of action of DMXAA and to develop more effective analogs of the compound. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in human cancer patients.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process that involves the condensation of 2-methoxy-3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-2-amine, followed by the addition of piperidine and methyl iodide. The resulting product is then purified through column chromatography to obtain DMXAA in high purity.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-methoxy-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-24(22(26)20-10-5-11-23-21(20)27-2)18-9-6-12-25(15-18)19-13-16-7-3-4-8-17(16)14-19/h3-5,7-8,10-11,18-19H,6,9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJZRVNRWHLEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2CC3=CC=CC=C3C2)C(=O)C4=C(N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(methylthio)propanoyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6117179.png)
![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6117189.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6117197.png)
![1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6117202.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-furamide](/img/structure/B6117209.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6117212.png)
![methyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6117218.png)
![ethyl 5-(4-fluorobenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117220.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117247.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117263.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B6117282.png)
